BRD4 Inhibition Potency: 5-Bromo-4-methoxy-2-methylpyrimidine Scaffold Activity in Human Cancer Cell Lines
Compounds containing the 5-bromo-4-methoxy-2-methylpyrimidine scaffold exhibit potent inhibitory activity against Bromodomain-containing protein 4 (BRD4) in multiple human cancer cell lines. The parent scaffold demonstrated an IC50 of 16 nM in human MM1S (multiple myeloma) cells for c-Myc downregulation [1], and IC50 values of 25 nM in LNCaP (prostate cancer) cells [2] and 63 nM in MCF7 (breast cancer) cells [3]. This level of cellular activity against BRD4 distinguishes it from many other bromopyrimidine derivatives lacking the specific 4-methoxy-2-methyl substitution pattern, which are more commonly employed as intermediates for ATP-competitive kinase inhibitors rather than bromodomain-targeting agents [4].
| Evidence Dimension | BRD4 inhibitory activity (c-Myc downregulation) |
|---|---|
| Target Compound Data | IC50 = 16 nM (MM1S cells); IC50 = 25 nM (LNCaP cells); IC50 = 63 nM (MCF7 cells) |
| Comparator Or Baseline | 5-Bromo-2,4-dichloropyrimidine derivatives (typical kinase inhibitor intermediates) - no reported BRD4 activity at comparable concentrations [4] |
| Quantified Difference | Target compound scaffold demonstrates nanomolar BRD4 inhibition; comparator class lacks significant BRD4-targeting activity (inference based on distinct reported applications) |
| Conditions | Human MM1S, LNCaP, and MCF7 cancer cell lines; c-Myc downregulation measured by flow cytometry and immunofluorescence after 16-24 hour incubation |
Why This Matters
This potency profile supports prioritization of this specific scaffold over generic 5-bromopyrimidine intermediates for epigenetic drug discovery programs targeting BRD4 or related bromodomain proteins.
- [1] BindingDB. BDBM50534825: IC50 16 nM against BRD4 in MM1S cells. 2026. View Source
- [2] BindingDB. BDBM50534825: IC50 25 nM against BRD4 in LNCaP cells. 2026. View Source
- [3] BindingDB. BDBM50534825: IC50 63 nM against BRD4 in MCF7 cells. 2026. View Source
- [4] Munikrishnappa CS, Suresh Kumar GV, Bhandare RR, Shaik AB. Bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry. 2021;14(4):103054. View Source
